Sub-Nanomolar HIV-1 Protease Ki Compared to Clinically Established Inhibitors
Ro 31-8588 demonstrates a Ki of 0.3 nM against HIV-1 protease. This places it in the sub-nanomolar potency range comparable to or exceeding several FDA-approved HIV protease inhibitors: amprenavir (APV, Ki = 0.17 nM), nelfinavir (NFV, Ki = 0.254 nM), and indinavir (IDV, Ki = 0.543-0.9 nM). [1][2] Ro 31-8588's Ki of 0.3 nM is approximately 23-fold more potent than saquinavir (SQV, Ki = 6.9 nM). [2] This comparison provides a quantitative benchmark for researchers selecting an HIV protease inhibitor tool compound with established high-affinity binding characteristics.
| Evidence Dimension | HIV-1 protease inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 0.3 nM |
| Comparator Or Baseline | Amprenavir (0.17 nM), Nelfinavir (0.254 nM), Indinavir (0.543-0.9 nM), Saquinavir (6.9 nM) |
| Quantified Difference | Ro 31-8588 Ki is 1.8x weaker than APV, comparable to NFV, 1.8-3x more potent than IDV, and 23x more potent than SQV |
| Conditions | In vitro enzymatic assay with purified recombinant HIV-1 protease (wild-type subtype B) |
Why This Matters
Quantitative Ki data enables direct potency ranking against clinically validated protease inhibitors, supporting selection of appropriate control compounds or tool molecules for mechanistic studies.
- [1] PMC. Table 3: Ki Values of Different FDA-Approved Drugs When Bound to the Wild Type (WT) and HIV-1 Protease Variants. View Source
- [2] PMC. Table 2: Ki Values for FDA Approved Protease Inhibitors with HIV-1 Subtype B (PRWT). View Source
